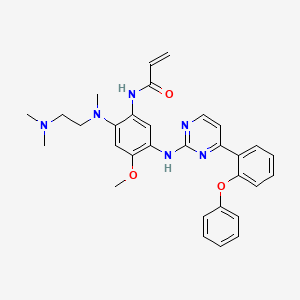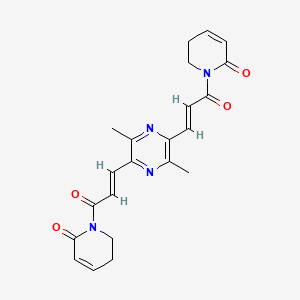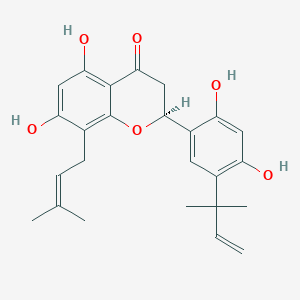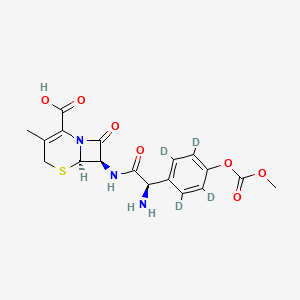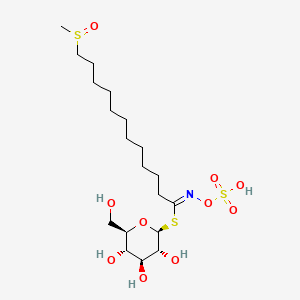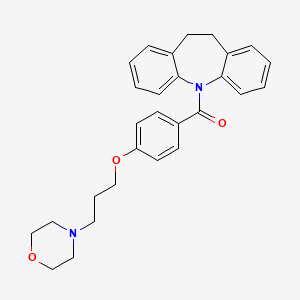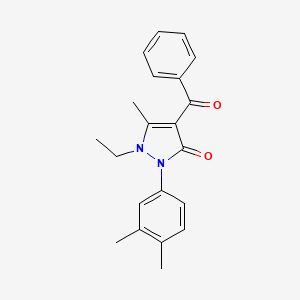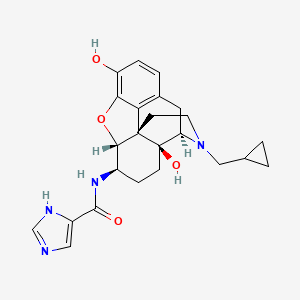
Deoxythymidine-5'-triphosphate-13C10,15N2 (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) is a stable isotope-labeled compound used in various scientific research applications. It is a modified form of deoxythymidine triphosphate (dTTP), where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This compound is particularly useful in studies involving nucleic acid synthesis and metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the deoxythymidine molecule. The process typically starts with the synthesis of labeled thymidine, followed by phosphorylation to obtain the triphosphate form. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized to minimize the use of expensive isotopic reagents while maximizing the incorporation efficiency. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to verify the isotopic purity and concentration of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) primarily undergoes reactions typical of nucleoside triphosphates. These include:
Phosphorylation and Dephosphorylation: Involving the addition or removal of phosphate groups.
Hydrolysis: Breaking down into deoxythymidine monophosphate and diphosphate forms.
Polymerization: Incorporation into DNA strands during DNA synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include enzymes such as DNA polymerases, kinases, and phosphatases. Reaction conditions typically involve buffered aqueous solutions with specific pH and temperature settings to optimize enzyme activity .
Major Products Formed
The major products formed from these reactions include deoxythymidine monophosphate, deoxythymidine diphosphate, and newly synthesized DNA strands containing the labeled nucleotide .
Applications De Recherche Scientifique
Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) is widely used in scientific research, including:
Chemistry: Studying the kinetics and mechanisms of nucleic acid synthesis.
Biology: Investigating DNA replication and repair processes.
Medicine: Developing diagnostic tools and therapeutic strategies for genetic disorders.
Industry: Producing labeled DNA for use in various biotechnological applications.
Mécanisme D'action
The mechanism of action of Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) involves its incorporation into DNA strands during replication. The labeled nucleotide is recognized by DNA polymerases and incorporated into the growing DNA chain. The presence of carbon-13 and nitrogen-15 isotopes allows for the tracking and analysis of DNA synthesis and metabolism using techniques such as NMR and mass spectrometry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxythymidine-5’-triphosphate (dTTP): The unlabeled form of the compound.
Deoxythymidine-5’-monophosphate-13C10,15N2 (disodium): A labeled monophosphate form.
Deoxythymidine-5’-diphosphate-13C10,15N2 (disodium): A labeled diphosphate form.
Uniqueness
Deoxythymidine-5’-triphosphate-13C10,15N2 (disodium) is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The incorporation of carbon-13 and nitrogen-15 isotopes provides distinct advantages in NMR and mass spectrometry studies, enabling detailed insights into nucleic acid synthesis and metabolism .
Propriétés
Formule moléculaire |
C10H15N2Na2O14P3 |
|---|---|
Poids moléculaire |
538.05 g/mol |
Nom IUPAC |
disodium;[[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
Clé InChI |
HYMCPJGZIJDSIQ-XQKKEPRHSA-L |
SMILES isomérique |
[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


